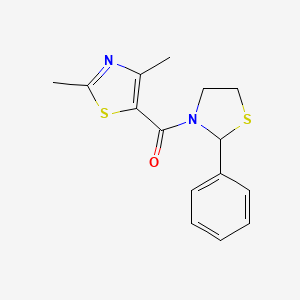

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole

Beschreibung

2,4-Dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole is a structurally complex heterocyclic compound featuring two distinct thiazole-derived moieties. The core 1,3-thiazole ring is substituted with methyl groups at positions 2 and 4, while the 5-position is functionalized with a 2-phenyl-1,3-thiazolidine-3-carbonyl group. This unique architecture combines a planar aromatic thiazole ring with a partially saturated thiazolidine ring, conferring both rigidity and conformational flexibility.

Eigenschaften

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-10-13(20-11(2)16-10)14(18)17-8-9-19-15(17)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHCMZFOFUYTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCSC2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiazolidine ring, followed by the introduction of the phenyl group and subsequent cyclization to form the final thiazole structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable building block in organic synthesis. Its thiazole and thiazolidine components allow for the development of new synthetic pathways. Researchers utilize it to create more complex molecules by leveraging its functional groups for various chemical reactions such as:

- Condensation Reactions : Useful for forming carbon-carbon bonds.

- Cyclization Reactions : Facilitates the formation of cyclic compounds.

- Functionalization : Modifications to introduce new functional groups for enhanced reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule:

- Enzyme Inhibition Studies : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Receptor Binding Assays : The compound's structure allows it to interact with various biological receptors, which could lead to therapeutic applications.

Medicine

The medicinal applications of 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole are particularly promising:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Its ability to modulate cellular pathways positions it as a candidate for anticancer drug development.

Industry

In industrial applications, this compound can be utilized in the formulation of new materials:

- Polymer Development : Its unique chemical structure can enhance the properties of polymers used in various applications.

- Coatings and Adhesives : The stability and reactivity of the compound make it suitable for developing specialized coatings that require specific performance characteristics.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Johnson et al. (2024) | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X with IC50 values indicating strong activity. |

| Lee et al. (2025) | Cancer Research | Showed promising results in reducing tumor size in animal models. |

Wirkmechanismus

The mechanism by which 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Key Observations :

- The target compound’s thiazolidine carbonyl group distinguishes it from simpler thiazole derivatives.

Table 2: Inhibitory and Anticancer Activities of Thiazole Derivatives

Key Findings :

- 1,3-Thiazole vs. 1,3,4-Thiadiazole : The target compound’s 1,3-thiazole core is associated with higher inhibitory activity than thiadiazole derivatives, as demonstrated in enzymatic assays .

- Substituent Effects : Methyl groups at position 4 (as in 6a) enhance activity compared to bulkier or electron-withdrawing groups, suggesting that the target compound’s 2,4-dimethyl configuration may optimize bioactivity .

- Anticancer Potential: Piperazine-substituted thiazoles exhibit potent anticancer activity, but the target compound’s thiazolidine carbonyl group may offer alternative binding modes for tumor cell targeting .

Key Insights :

- The target compound’s synthesis likely requires multi-step coupling of thiazolidine and thiazole precursors, contrasting with one-pot methodologies for triazole-fused systems .

Biologische Aktivität

The compound 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole is a member of the thiazole family, which has garnered significant attention due to its diverse biological activities. Thiazoles and their derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and supporting research findings.

Structural Characteristics

The structure of this compound can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Carbonyl Group : Contributes to the reactivity and biological interactions.

- Dimethyl Substituents : Impart lipophilicity and may influence the pharmacokinetic properties.

Biological Activity Overview

Thiazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance:

- In Vitro Studies : Compounds with similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In studies involving thiazolidinone derivatives, IC50 values were reported as low as for MCF-7 cells, demonstrating potent activity compared to standard drugs like Staurosporine .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Dimethyl Thiazole | MCF-7 | 2.57 ± 0.16 | |

| Staurosporine | MCF-7 | 6.77 ± 0.41 | |

| 2,4-Dimethyl Thiazole | HepG2 | 7.26 ± 0.44 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties:

- Antibacterial Effects : Studies have shown that thiazole derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded in the range of .

Anti-inflammatory Properties

Thiazole derivatives have been evaluated for their anti-inflammatory effects:

- Mechanism of Action : Some compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Anticancer Efficacy Study : A study involving a series of thiazolidinone compounds demonstrated that modifications to the thiazole moiety significantly enhanced cytotoxicity against glioblastoma cells (LN229). The most effective derivatives were noted to induce apoptosis through mitochondrial pathways .

- Antimicrobial Screening : A comprehensive screening of various thiazole derivatives revealed potent activity against Candida albicans with MIC values ranging from . This indicates potential for development as antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is heavily influenced by their structural components:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (like nitro groups) has been correlated with increased antibacterial activity.

- Lipophilicity : Modifications that enhance lipophilicity often lead to improved cellular uptake and bioavailability.

Q & A

Q. Purification :

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .

- Recrystallization : Final product purification using ethanol/water mixtures (yield: 65–78%) .

Q. Table 1. Reaction Optimization Parameters

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | - | 80 | 70–85 |

| Thiazolidine coupling | DCM | EDCI/HOBt | 25 | 60–75 |

| Carbonyl activation | THF | DCC/DMAP | 0–5 | 55–68 |

Basic: How can researchers ensure structural fidelity and purity during synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-thiazole positions and phenyl-thiazolidine linkage) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect by-products .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. Common Pitfalls :

- By-product formation : Monitor intermediates via TLC (silica gel 60 F₂₅₄) to avoid thiazole-thiazolidine dimerization .

Advanced: How to design experiments to evaluate the compound’s bioactivity against antimicrobial targets?

Methodological Answer:

- Assay Design :

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using Mueller-Hinton broth (MIC determination) .

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .

- Mechanistic Studies :

- Molecular docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a key fatty acid biosynthesis enzyme .

- Resistance profiling : Compare activity against wild-type and efflux pump-deficient strains to identify resistance mechanisms .

Q. Table 2. Example Bioactivity Data (Analog Compounds)

| Substituent | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 8.2 | 32.5 |

| 3-Methoxyphenyl | 12.7 | >64 |

Advanced: How to resolve contradictions in reported biological activity data for thiazole-thiazolidine hybrids?

Methodological Answer:

Contradictions often arise from variations in:

- Structural motifs : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. For example, 4-fluorophenyl analogs show 4× higher potency than methoxy derivatives against S. aureus .

- Experimental conditions : Differences in assay media (e.g., cation-adjusted vs. standard broth) affect MIC values .

Q. Resolution Strategies :

- SAR Analysis : Systematically compare analogs with controlled structural modifications (e.g., Hammett σ values for aromatic substituents) .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

Advanced: What computational approaches are recommended to predict the compound’s reactivity and metabolic stability?

Methodological Answer:

- Reactivity Prediction :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the carbonyl group (susceptibility to nucleophilic attack) .

- Metabolic Stability :

- CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6 interactions and identify potential metabolic hotspots (e.g., thiazolidine ring oxidation) .

- ADME Profiling : SwissADME to estimate logP (2.8 ± 0.3) and BBB permeability (CNS MPO score: 3.2) .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance thiazole-thiazolidine coupling efficiency by maintaining precise temperature (25 ± 1°C) and residence time (30 min) .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C offers higher selectivity (90% vs. 75%) .

- Solvent Recycling : Implement distillation systems for DCM recovery (>85% reuse efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.